1-(4-Benzyl-1-piperazinyl)-2-(methylamino)-1-ethanone hydrochloride
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Description
1-(4-Benzyl-1-piperazinyl)-2-(methylamino)-1-ethanone hydrochloride is a useful research compound. Its molecular formula is C14H22ClN3O and its molecular weight is 283.8. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Enaminone Synthesis : A study described the synthesis of enaminones and their subsequent utilization in the Biginelli reaction to obtain dihydropyrimidinone derivatives containing piperazine/morpholine moiety. This process showcases the compound's role in facilitating complex chemical syntheses (Bhat et al., 2018).
- Electrochemical Synthesis : Research demonstrated electrochemical syntheses of 2-indolyl-5-arylsulfonyl-p-benzoquinone derivatives using 1-(4-(4-hydroxyphenyl) piperazin-1-yl) ethanone, highlighting an innovative method for synthesizing complex organic molecules (Nematollahi et al., 2014).
Biological Activities
- Antimicrobial Activities : A synthesis and antimicrobial evaluation of new chalcones containing piperazine or 2,5-dichlorothiophene moiety revealed some derivatives with potent activity against Gram-positive bacteria and Candida albicans, emphasizing the therapeutic potential of these compounds (Tomar et al., 2007).
- Anti-HIV Activities : The synthesis of 5-substituted Piperazinyl-4-nitroimidazole derivatives and their evaluation as non-nucleoside reverse transcriptase inhibitors for HIV highlighted significant anti-HIV-1 and anti-HIV-2 activities, underscoring the relevance of such compounds in antiviral research (Al-Masoudi et al., 2007).
- Anti-acetylcholinesterase Activity : A study on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives demonstrated significant anti-acetylcholinesterase (anti-AChE) activity, highlighting their potential as therapeutic agents for diseases characterized by AChE dysfunction (Sugimoto et al., 1990).
Properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-(methylamino)ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O.ClH/c1-15-11-14(18)17-9-7-16(8-10-17)12-13-5-3-2-4-6-13;/h2-6,15H,7-12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHBUTWWVPVHSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CCN(CC1)CC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.